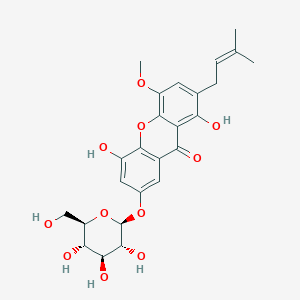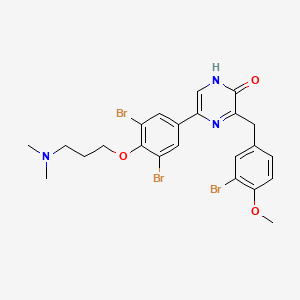
Maedamine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maedamine A is a natural product found in Suberea with data available.
Applications De Recherche Scientifique
1. Inhibitory Effect on Chymotrypsin
Maedamine A, a novel depsipeptide isolated from a cyanobacterial assemblage of Lyngbya sp., has been identified as a selective inhibitor of chymotrypsin. This compound does not inhibit other proteases like elastase and trypsin. Its selective inhibition of chymotrypsin makes it a compound of interest in the study of protease regulation and potential therapeutic applications in conditions where chymotrypsin activity is implicated (Iwasaki et al., 2014).
2. Anti-Cancer Activity
This compound also demonstrates potent anti-cancer properties. It has been found to strongly inhibit the growth of HeLa cells and HL60 cells. This suggests its potential utility in cancer research, particularly in exploring new avenues for the treatment of cancers that respond to chymotrypsin inhibition (Iwasaki et al., 2014).
3. Contribution to Novel Methodologies
While specific studies on this compound are limited, its extraction and analysis often contribute to the development of novel methodologies in natural product chemistry. Techniques such as Microwave Assisted Extraction (MAE) have been improved and refined through the extraction of compounds like this compound, enhancing the efficiency and efficacy of natural product extraction in scientific research (Chan et al., 2011).
Propriétés
Formule moléculaire |
C23H24Br3N3O3 |
|---|---|
Poids moléculaire |
630.2 g/mol |
Nom IUPAC |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C23H24Br3N3O3/c1-29(2)7-4-8-32-22-17(25)11-15(12-18(22)26)20-13-27-23(30)19(28-20)10-14-5-6-21(31-3)16(24)9-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,27,30) |
Clé InChI |
LELRYAYWJCSVAA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br |
Synonymes |
ma'edamine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



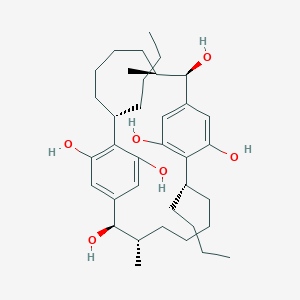
![(7S,9S)-7-[[(4S,6aS,8R,10S,10aS)-5-hydroxy-2-[(2S)-2-hydroxypropyl]-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-9-acetyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1247896.png)
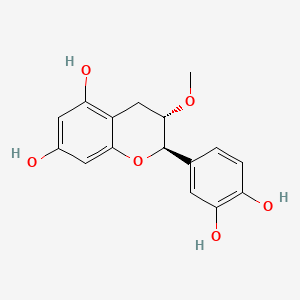
![5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1247899.png)
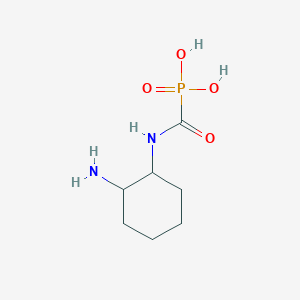
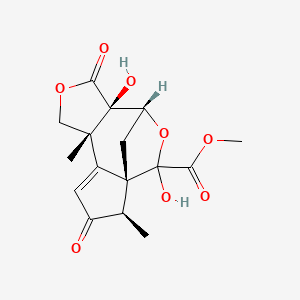
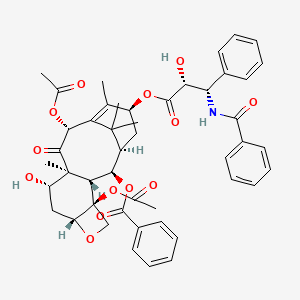


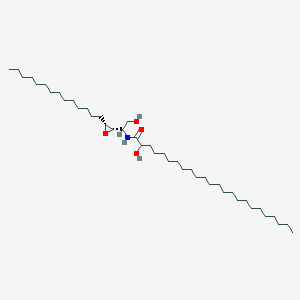
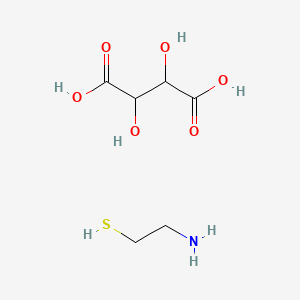
![1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)
![(1S,12E,17R,18E,20Z,24R,25R,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1247918.png)
